2-Iodo-4-methylquinoline
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Overview
Description
2-Iodo-4-methylquinoline is an organic compound with the molecular formula C10H8IN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylquinoline typically involves halogenation reactions. One common method is the halogen-metal exchange reaction. For instance, Gilman and Spatz documented the halogen-metal exchange of this compound using butyllithium (BuLi). The reaction involves treating this compound with BuLi at low temperatures, followed by carboxylation and acidification to yield 4-methyl-2-quinolinecarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry protocols can enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted quinolines.
Oxidation: Products include quinoline N-oxides.
Coupling Reactions: Products include biaryl quinoline derivatives.
Scientific Research Applications
2-Iodo-4-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and as a precursor for biologically active molecules.
Medicine: Quinoline derivatives are known for their pharmacological activities, including anticancer, antimalarial, and antibacterial properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylquinoline is primarily related to its ability to interact with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication. The iodine atom in this compound can enhance its binding affinity to specific targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
2-Methylquinoline: Similar in structure but lacks the iodine atom.
4-Iodoquinoline: Similar but with the iodine atom at a different position.
2-Chloro-4-methylquinoline: Similar but with a chlorine atom instead of iodine.
Uniqueness: 2-Iodo-4-methylquinoline is unique due to the presence of both a methyl group and an iodine atom on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
607-65-8 |
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Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
2-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
ZXOBNGWBLZSZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)I |
Origin of Product |
United States |
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